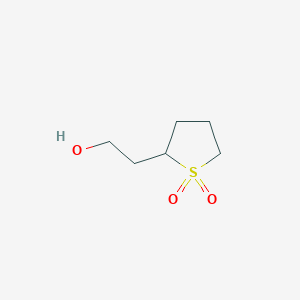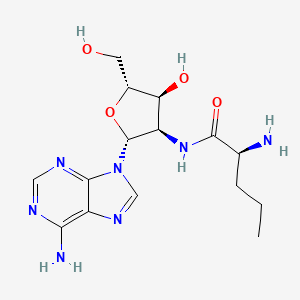
2'-(L-Norvalyl)amino-2'-Deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(L-Norvalyl)amino-2’-Deoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is structurally characterized by the presence of a norvalyl group attached to the amino group of 2’-deoxyadenosine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine typically involves the coupling of L-norvaline with 2’-deoxyadenosine. This process can be achieved through peptide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 2’-(L-Norvalyl)amino-2’-Deoxyadenosine are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the coupling reactions and purification processes, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2’-(L-Norvalyl)amino-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and peptides.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be utilized in the development of diagnostic tools and biosensors.
Mechanism of Action
The mechanism of action of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The compound targets specific enzymes, such as aminoacyl-tRNA synthetases, and interferes with their activity, thereby affecting protein synthesis .
Comparison with Similar Compounds
2’-Deoxyadenosine: A natural nucleoside that lacks the norvalyl group.
2’-Amino-2’-Deoxyadenosine: Similar structure but with an amino group instead of the norvalyl group.
Leucyl-adenylate analogs: Compounds that mimic the structure of leucyl-adenylate and are used in similar biochemical studies.
Uniqueness: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine is unique due to the presence of the L-norvalyl group, which imparts distinct biochemical properties. This modification allows it to interact differently with enzymes and nucleic acids compared to its analogs, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
591766-30-2 |
|---|---|
Molecular Formula |
C15H23N7O4 |
Molecular Weight |
365.39 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1 |
InChI Key |
NWKNSTYARDJRIZ-IEUWZBGXSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Canonical SMILES |
CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


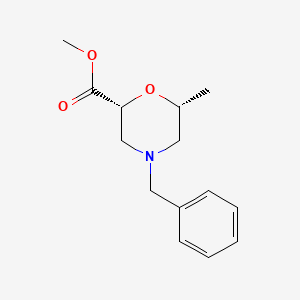
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
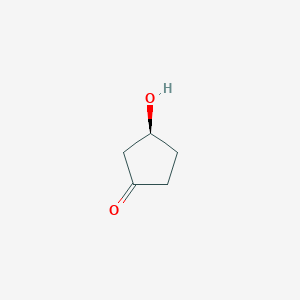
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
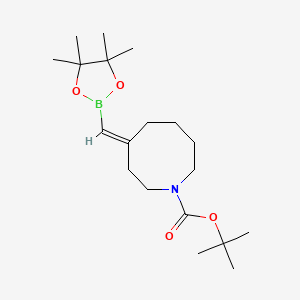
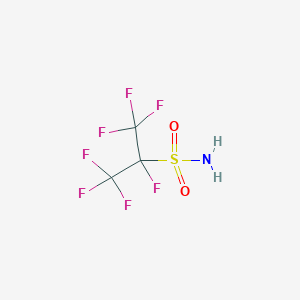
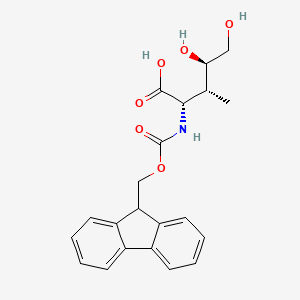
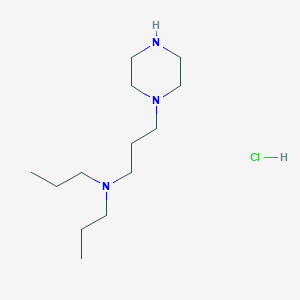

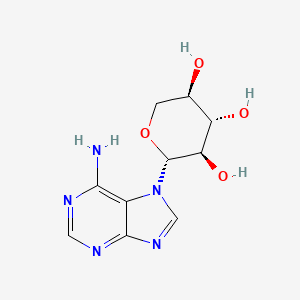

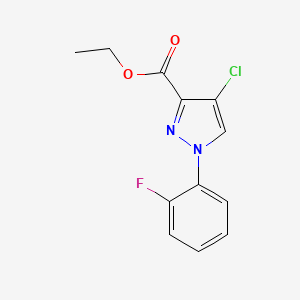
![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
